1-{4-[(3-ETHOXY-4-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-2,2-DIPHENYLETHAN-1-ONE
Overview
Description
1-{4-[(3-ETHOXY-4-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-2,2-DIPHENYLETHAN-1-ONE is a complex organic compound that features a piperazine ring, which is a common structural motif in many pharmaceuticals and biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(3-ETHOXY-4-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-2,2-DIPHENYLETHAN-1-ONE typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis to enhance yield and efficiency . These methods are advantageous for large-scale production due to their scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(3-ETHOXY-4-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-2,2-DIPHENYLETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
The reactions often require specific conditions such as controlled temperature, pH, and the presence of catalysts to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions depending on the oxidizing agent used .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-{4-[(3-ETHOXY-4-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-2,2-DIPHENYLETHAN-1-ONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-{4-[(3-ETHOXY-4-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-2,2-DIPHENYLETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Phenoxy acetamide derivatives: These compounds share structural similarities and are also studied for their biological activities.
Triazole-pyrimidine hybrids: These compounds have similar pharmacological profiles and are investigated for their neuroprotective and anti-inflammatory properties.
Uniqueness
1-{4-[(3-ETHOXY-4-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-2,2-DIPHENYLETHAN-1-ONE is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a piperazine ring with ethoxy and methoxy substituents makes it a versatile compound for various applications .
Properties
IUPAC Name |
1-[4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazin-1-yl]-2,2-diphenylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O3/c1-3-33-26-20-22(14-15-25(26)32-2)21-29-16-18-30(19-17-29)28(31)27(23-10-6-4-7-11-23)24-12-8-5-9-13-24/h4-15,20,27H,3,16-19,21H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLZDTTWZCJILS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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